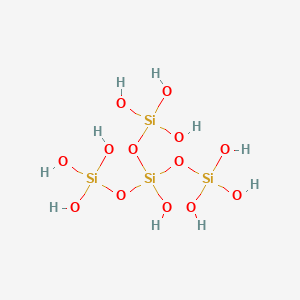![molecular formula C2H5O7P B14291825 [Bis(hydroperoxy)phosphoryl]acetic acid CAS No. 124886-24-4](/img/structure/B14291825.png)
[Bis(hydroperoxy)phosphoryl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(hydroperoxy)phosphoryl]acetic acid is an organophosphorus compound characterized by the presence of both hydroperoxy and phosphoryl functional groups attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(hydroperoxy)phosphoryl]acetic acid typically involves the reaction of acetic acid derivatives with phosphorylating agents in the presence of hydrogen peroxide. One common method includes the condensation of carbonyl compounds with hydrogen peroxide, catalyzed by either Brønsted or Lewis acids . Another approach involves the ozonolysis of enol ethers or geminally substituted alkenes in the presence of hydrogen peroxide .
Industrial Production Methods
scalable procedures for the synthesis of similar acyclic geminal bis-peroxides have been developed, which could potentially be adapted for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(hydroperoxy)phosphoryl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, forming peroxides and other oxidized products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The hydroperoxy groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, acids (both Brønsted and Lewis), and reducing agents. Reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired transformation .
Major Products
Major products formed from reactions of this compound include various peroxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[Bis(hydroperoxy)phosphoryl]acetic acid has several scientific research applications:
Chemistry: It is used as an initiator for radical polymerization and cross-linking in materials chemistry.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the synthesis of various organic compounds and as a reagent in chemical transformations.
Wirkmechanismus
The mechanism of action of [Bis(hydroperoxy)phosphoryl]acetic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its hydroperoxy groups. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules and other chemical transformations . The compound’s phosphoryl group also plays a role in its reactivity, facilitating phosphoryl transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Bis(benzyloxy)phosphoryl]acetic acid: Similar in structure but with benzyloxy groups instead of hydroperoxy groups.
Phosphinic acids: Compounds with similar phosphorus-containing functional groups but different overall structures.
Uniqueness
[Bis(hydroperoxy)phosphoryl]acetic acid is unique due to the presence of both hydroperoxy and phosphoryl groups, which confer distinct oxidative and phosphorylating properties. This dual functionality makes it particularly valuable in applications requiring both oxidative and phosphoryl transfer reactions .
Eigenschaften
CAS-Nummer |
124886-24-4 |
|---|---|
Molekularformel |
C2H5O7P |
Molekulargewicht |
172.03 g/mol |
IUPAC-Name |
2-dihydroperoxyphosphorylacetic acid |
InChI |
InChI=1S/C2H5O7P/c3-2(4)1-10(7,8-5)9-6/h5-6H,1H2,(H,3,4) |
InChI-Schlüssel |
XSUIDYWQGMSYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)P(=O)(OO)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
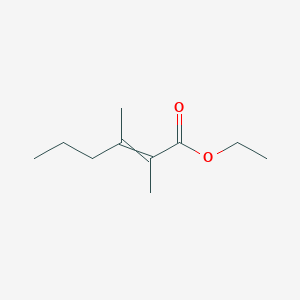
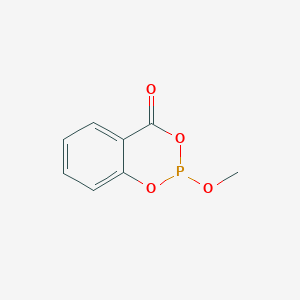


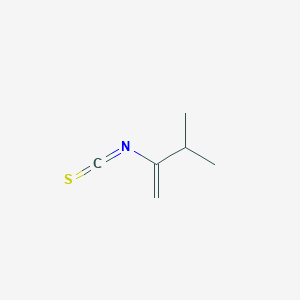

![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
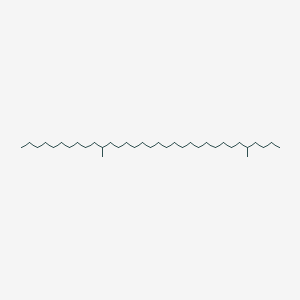
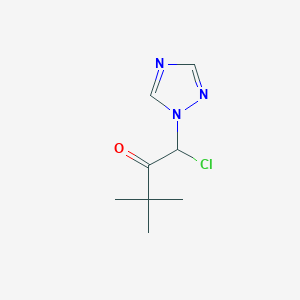
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)


